molecular formula C10H11N5O B7577683 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone

2-(6-Aminopurin-9-yl)-1-cyclopropylethanone

Cat. No. B7577683
M. Wt: 217.23 g/mol
InChI Key: WIZNWHLMNQNZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopurin-9-yl)-1-cyclopropylethanone, also known as APEC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. APEC is a cyclopropyl ketone derivative of adenine, which is a purine base found in DNA and RNA.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has been reported to exhibit antiviral activity against hepatitis B virus and herpes simplex virus. In addition, 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone is not fully understood, but it has been proposed to involve the inhibition of viral DNA polymerase and RNA polymerase. 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has been shown to have a low toxicity profile in animal studies, indicating its potential as a safe and effective therapeutic agent. 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has been reported to have a half-life of approximately 2 hours in rats, and it is rapidly metabolized and excreted in the urine. 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has also been shown to have a high affinity for purine bases, which may contribute to its antiviral and anticancer activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone in lab experiments is its high potency and specificity towards viral and cancer cells. However, 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone is a synthetic compound that may not accurately mimic the natural environment of cells and tissues. In addition, the synthesis of 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone can be challenging and requires specialized equipment and expertise.

Future Directions

Future research on 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone could focus on improving its selectivity towards viral and cancer cells, as well as optimizing its pharmacokinetic properties for therapeutic use. 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone could also be studied for its potential applications in other fields, such as materials science and nanotechnology. Furthermore, the mechanism of action of 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone could be further elucidated through structural and biochemical studies.

Synthesis Methods

The synthesis of 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone involves the reaction of 6-chloropurine with cyclopropylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetyl chloride to yield 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone. The overall reaction scheme is shown below:

properties

IUPAC Name

2-(6-aminopurin-9-yl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)3-7(16)6-1-2-6/h4-6H,1-3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZNWHLMNQNZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopurin-9-yl)-1-cyclopropylethanone

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